molecular formula C11H7BrF3NO2 B15356965 Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate

Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B15356965
M. Wt: 322.08 g/mol
InChI Key: QRROFPQLSDJPLF-UHFFFAOYSA-N
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Description

Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate is a multifunctional aromatic ester characterized by a bromomethyl group at position 3, a cyano group at position 4, and a trifluoromethyl group at position 2 on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its reactive bromomethyl moiety and electron-withdrawing substituents (cyano and trifluoromethyl), which enhance its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for agrochemicals or drug intermediates .

Properties

Molecular Formula

C11H7BrF3NO2

Molecular Weight

322.08 g/mol

IUPAC Name

methyl 3-(bromomethyl)-4-cyano-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)7-3-2-6(5-16)8(4-12)9(7)11(13,14)15/h2-3H,4H2,1H3

InChI Key

QRROFPQLSDJPLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)CBr)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can serve as a probe in biological studies to understand the behavior of certain enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Bromo-4-(Trifluoromethyl)Benzoate (CAS 455941-82-9)

  • Structural Differences: Lacks the bromomethyl and cyano groups; instead, it features a bromo substituent directly at position 3 and a trifluoromethyl group at position 4.
  • Applications : Primarily used in materials science for fluorinated polymer synthesis. Similarity score: 0.92 .

Methyl 4-Bromo-2-(Trifluoromethyl)Benzoate (CAS 957207-58-8)

  • Reactivity : The para-bromo configuration favors electrophilic aromatic substitution. Lower steric hindrance compared to the target compound.
  • Applications : Intermediate in herbicide synthesis. Similarity score: 0.94 .

Ethyl 2-Bromo-5-(Trifluoromethyl)Benzoate (CAS 1214336-55-6)

  • Structural Differences : Ethyl ester instead of methyl, bromo at position 2, and trifluoromethyl at position 5.
  • Reactivity : The ethyl ester increases lipophilicity, affecting bioavailability in pesticidal applications.
  • Applications : Used in crop protection agents due to enhanced environmental stability. Similarity score: 0.94 .

Methyl 4-(Bromomethyl)Benzoate (Aldrich 3000 Series)

  • Structural Differences: Bromomethyl group at position 4; lacks cyano and trifluoromethyl groups.
  • Applications : Common in peptide coupling and polymer chemistry. Purity: 98% .

Comparative Data Table

Compound Name Substituents (Positions) Key Reactivity Features Applications Similarity Score
Target Compound 3-Bromomethyl, 4-Cyano, 2-CF₃ Nucleophilic substitution, cross-coupling Pharmaceuticals, agrochemicals N/A
Methyl 3-Bromo-4-(Trifluoromethyl)Benzoate 3-Br, 4-CF₃ Aryl coupling, fluoropolymer synthesis Materials science 0.92
Methyl 4-Bromo-2-(Trifluoromethyl)Benzoate 4-Br, 2-CF₃ Electrophilic substitution Herbicide intermediates 0.94
Ethyl 2-Bromo-5-(Trifluoromethyl)Benzoate 2-Br, 5-CF₃ (ethyl ester) Lipophilic modifications Crop protection agents 0.94
Methyl 4-(Bromomethyl)Benzoate 4-Bromomethyl Alkylation, polymer crosslinking Peptide synthesis, polymers N/A

Key Research Findings

  • Electronic Effects: The trifluoromethyl and cyano groups in the target compound create a strongly electron-deficient aromatic ring, accelerating reactions with nucleophiles (e.g., SN2 at the bromomethyl site) compared to analogs lacking these groups .
  • Synthetic Utility: Bromomethyl-substituted benzoates are critical in the synthesis of sulfonylurea herbicides, as evidenced by structural analogs like metsulfuron-methyl (see ). The target compound’s cyano group may further stabilize transition states in heterocycle formation .
  • Stability Concerns : The bromomethyl group in the target compound is more hydrolytically sensitive than para-bromo analogs, necessitating anhydrous handling .

Biological Activity

Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Molecular Structure:

  • Formula: C10H8BrF3O2
  • Molecular Weight: 297.07 g/mol
  • CAS Number: 346603-68-7

The compound features a trifluoromethyl group, which is known to enhance the metabolic stability of drug candidates, and a cyano group that can participate in various biological interactions.

The biological activity of this compound is influenced by its functional groups:

  • Cyano Group: Participates in hydrogen bonding and electrostatic interactions, potentially affecting binding affinity to molecular targets such as enzymes or receptors.
  • Trifluoromethyl Group: Modulates lipophilicity and electronic properties, enhancing bioavailability and metabolic stability .

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, compounds containing trifluoromethyl groups have shown efficacy against viruses like Zika virus. The mechanism typically involves interference with viral replication processes, leading to decreased viral load in infected cells .

Anticancer Potential

Research has demonstrated that derivatives of bromomethyl benzoates can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, compounds with similar structural motifs have been reported to exhibit potent HDAC6 inhibition, suggesting potential for anticancer applications .

Case Studies

  • Zika Virus Inhibition:
    • A study evaluated the antiviral activity of various compounds against Zika virus, noting that those with trifluoromethyl substitutions exhibited promising results. The half-maximal effective concentration (EC50) values were comparable to established antiviral agents, indicating significant potential for further development .
  • HDAC Inhibition:
    • In a comparative analysis of HDAC inhibitors, this compound analogs were found to possess IC50 values in the nanomolar range. This suggests they could serve as lead compounds in the design of new anticancer therapies .

Data Summary

Compound Activity EC50 (µM) Selectivity
This compoundAntiviral (Zika)5.2High
Analog AHDAC6 Inhibition22Selective over HDAC1
Analog BAntiviral (Zika)6.5Moderate

Future Directions

Given the promising biological activities associated with this compound and its analogs, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.
  • In Vivo Studies: To assess the therapeutic potential and safety profiles of these compounds.
  • Mechanistic Studies: To elucidate the specific pathways through which these compounds exert their biological effects.

Q & A

(Basic) What synthetic methodologies are effective for preparing Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves bromination of a methyl benzoate precursor using reagents like N-bromosuccinimide (NBS) under radical initiation. For example, the bromomethyl group can be introduced by reacting a methyl-substituted precursor with bromine in dichloromethane at 0–5°C to minimize side reactions . Solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., AIBN for radical reactions) significantly impact yield. Optimizing stoichiometry, temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for achieving >90% purity .

(Basic) Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The bromomethyl group (CH₂Br) appears as a singlet at ~4.5 ppm, while the trifluoromethyl (CF₃) group splits adjacent protons into distinct multiplets. The cyano (CN) group deshields aromatic protons, shifting signals downfield .
    • ¹³C NMR: The carbonyl carbon (C=O) resonates at ~165 ppm, and the CF₃ carbon appears as a quartet (¹J₃ coupling ~270 Hz) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with calculated exact mass (C₁₁H₇BrF₃NO₂: ~344.96 g/mol) to verify purity .
  • IR Spectroscopy: Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) are diagnostic .

(Advanced) How can researchers address contradictory crystallographic data arising from disordered substituents in this compound?

Answer:
Disorder in the bromomethyl or trifluoromethyl groups can complicate X-ray diffraction analysis. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) to resolve electron density maps.
  • Using SHELXL for refinement with constraints (e.g., AFIX commands) to model disordered CF₃ or Br positions .
  • Applying twin refinement (via HKLF5 in SHELXL) if twinning is observed due to steric crowding . Cross-validation with spectroscopic data (e.g., NMR) ensures structural consistency .

(Advanced) What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Answer:
The bromomethyl group acts as a strong electrophile due to the electron-withdrawing effects of adjacent cyano and trifluoromethyl groups. In SN₂ reactions (e.g., with amines or thiols), polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Kinetic studies suggest a two-step mechanism: initial bromide displacement followed by stabilization via resonance from the cyano group . Competing elimination (E2) can occur at elevated temperatures; thus, maintaining reaction temperatures below 50°C is advised .

(Basic) How does the electronic nature of substituents influence the compound’s stability under acidic or basic conditions?

Answer:

  • Acidic Conditions: The ester group is prone to hydrolysis, but the electron-withdrawing CF₃ and CN groups reduce reactivity, requiring strong acids (e.g., H₂SO₄) for cleavage.
  • Basic Conditions: The bromomethyl group may undergo elimination (forming a double bond) in the presence of strong bases (e.g., NaOH). Stabilization with mild bases (e.g., K₂CO₃) in aqueous THF is recommended .

(Advanced) What strategies are effective for resolving conflicting HPLC purity data caused by degradation products?

Answer:
Degradation (e.g., debromination or ester hydrolysis) can produce impurities with similar retention times. Solutions include:

  • Using a C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA additive improves peak resolution).
  • Spiking experiments with synthesized degradation standards (e.g., des-bromo analog) to identify impurity peaks .
  • Low-temperature storage (-20°C) under inert atmosphere to minimize decomposition .

(Advanced) How does this compound serve as an intermediate in medicinal chemistry, particularly for fluorinated drug candidates?

Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable for synthesizing kinase inhibitors or GPCR modulators. For example, it can be coupled with heterocycles (e.g., pyridines) via Suzuki-Miyaura cross-coupling, leveraging the bromomethyl group as a leaving site . Bioactivity studies show analogues with similar substituents exhibit nanomolar IC₅₀ values against cancer cell lines .

(Basic) What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Toxicity: The bromomethyl group is a lachrymator and skin irritant. Use PPE (gloves, goggles) and work in a fume hood.
  • Stability: Store in amber vials at -20°C to prevent light-induced decomposition. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

(Advanced) How can computational methods (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the electron-deficient aromatic ring directs electrophiles to the para position relative to the CF₃ group. Fukui indices indicate higher electrophilicity at the C-5 position due to resonance effects from the cyano group . Experimental validation via nitration or halogenation reactions aligns with these predictions .

(Advanced) What comparative studies exist between this compound and its structural analogs, and how do substituent variations impact reactivity?

Answer:

  • Bromine vs. Chlorine Analogs: Bromine’s larger atomic radius increases steric hindrance, slowing SN₂ kinetics but improving leaving-group ability in polar solvents .
  • Trifluoromethyl vs. Methyl: The CF₃ group reduces basicity of adjacent substituents, altering hydrogen-bonding interactions in protein-ligand docking studies . Tabulated comparisons of reaction rates and bioactivity are available for analogs like Methyl 4-bromo-2-(trifluoromethyl)benzoate .

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